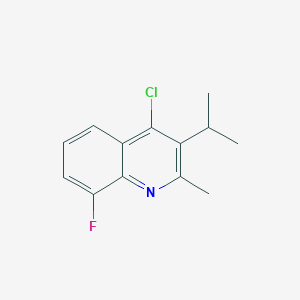

4-Chloro-8-fluoro-3-isopropyl-2-methylquinoline

Description

Nomenclature and Structural Identification

This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature principles, with the quinoline ring system serving as the parent structure. The compound is registered under Chemical Abstracts Service Registry Number 1343392-03-9, providing a unique identifier for chemical databases and regulatory purposes. The molecular formula is established as C₁₃H₁₃ClFN, with a corresponding molecular weight of 237.70 grams per mole. The Simplified Molecular Input Line Entry System representation is documented as CC1=NC2=C(F)C=CC=C2C(Cl)=C1C(C)C, which provides a standardized notation for computational chemistry applications and database searches.

The systematic nomenclature reflects the precise positioning of substituents around the quinoline core structure. The chloro substituent occupies position 4, the fluoro group is located at position 8, the isopropyl group is attached at position 3, and the methyl group is positioned at carbon 2 of the quinoline ring system. This specific substitution pattern creates a unique chemical entity with distinct physicochemical properties compared to other quinoline derivatives. The compound's identification is further supported by its inclusion in chemical supplier databases with the catalog designation Material Data Safety Sheet number MFCD17246879.

The structural complexity of this molecule necessitates careful attention to stereochemical considerations, particularly regarding the isopropyl substituent at position 3. The presence of multiple substituents on the quinoline ring system creates potential for both electronic and steric interactions that influence the overall molecular conformation and reactivity profile. Database entries confirm the compound's availability for research purposes, though specific purity specifications and analytical characterization data are typically provided by individual suppliers.

Historical Context and Discovery

The development of this compound occurs within the broader historical context of quinoline chemistry, which has its origins in the nineteenth century. Quinoline itself was first isolated from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who initially termed the compound leukol, meaning white oil in Greek. The fundamental quinoline structure was subsequently investigated by French chemist Charles Gerhardt in 1842, who obtained quinoline derivatives through dry distillation of natural alkaloids including quinine, strychnine, and cinchonine with potassium hydroxide.

The evolution of quinoline chemistry has been marked by continuous development of synthetic methodologies that enable the preparation of increasingly complex substituted derivatives. Classical synthetic approaches such as the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner-von Miller, and Conrad-Limpach reactions have provided foundational methods for quinoline synthesis. These historical synthetic protocols have been continuously refined and expanded to accommodate the preparation of multi-substituted quinoline derivatives like this compound.

Modern synthetic chemistry has witnessed significant advances in the preparation of halogenated quinoline derivatives, particularly those containing both chloro and fluoro substituents. Contemporary research has focused on developing efficient methodologies for introducing multiple substituents with precise regioselectivity. The specific combination of substituents present in this compound reflects ongoing efforts to explore the chemical space of quinoline derivatives and investigate how different substitution patterns influence molecular properties and potential applications.

The emergence of this particular compound in chemical literature and commercial availability represents the culmination of decades of advancement in heterocyclic chemistry. Current synthetic approaches often employ transition metal catalysis, photochemical methods, and environmentally conscious synthetic protocols to achieve the complex substitution patterns observed in modern quinoline derivatives. These developments have enabled access to previously challenging molecular targets and expanded the scope of available quinoline-based research compounds.

Core Structural Features and Functional Groups

The molecular architecture of this compound is built upon the fundamental quinoline scaffold, which consists of a benzene ring fused to a pyridine ring in a bicyclic aromatic system. This parent structure provides a conjugated π-electron system that imparts characteristic electronic properties and aromatic stability to the molecule. The quinoline core structure exhibits a planar geometry that facilitates π-π interactions and provides a framework for the strategic placement of various substituents.

The chloro substituent at position 4 represents a significant electronic perturbation of the quinoline system. Chlorine, being an electronegative halogen, introduces electron-withdrawing effects through both inductive and resonance mechanisms. The presence of chlorine at this position influences the electron density distribution throughout the quinoline ring system and affects the reactivity patterns of neighboring positions. This substitution pattern is commonly observed in biologically active quinoline derivatives and pharmaceutical compounds.

The fluoro substituent at position 8 provides additional electronic modulation of the quinoline system. Fluorine, being the most electronegative element, exerts strong electron-withdrawing effects that can significantly alter the chemical behavior of the molecule. The strategic placement of fluorine at position 8 creates a specific electronic environment that may influence both the stability and reactivity of the compound. Fluorinated quinoline derivatives often exhibit altered pharmacological properties compared to their non-fluorinated analogs.

| Position | Substituent | Molecular Formula Contribution | Electronic Effect |

|---|---|---|---|

| 2 | Methyl | CH₃ | Electron-donating |

| 3 | Isopropyl | C₃H₇ | Electron-donating |

| 4 | Chloro | Cl | Electron-withdrawing |

| 8 | Fluoro | F | Electron-withdrawing |

The isopropyl group at position 3 introduces significant steric bulk and provides electron-donating characteristics through hyperconjugation effects. This branched alkyl substituent creates a three-dimensional molecular profile that may influence molecular recognition events and intermolecular interactions. The isopropyl group's conformational flexibility allows for dynamic structural changes that can affect the overall molecular behavior in different environments.

The methyl substituent at position 2 completes the substitution pattern with a simple alkyl group that provides modest electron-donating effects. The combination of electron-donating groups (methyl and isopropyl) with electron-withdrawing groups (chloro and fluoro) creates a balanced electronic system with unique properties. This electronic tuning allows for fine control over molecular reactivity and potentially influences biological activity patterns.

The overall molecular geometry is influenced by the combination of planar aromatic character and the three-dimensional nature of the alkyl substituents. The quinoline ring system maintains its aromatic planarity, while the isopropyl and methyl groups extend into three-dimensional space. This structural arrangement creates specific spatial requirements for molecular interactions and may influence binding affinity in biological systems or catalytic applications.

Properties

IUPAC Name |

4-chloro-8-fluoro-2-methyl-3-propan-2-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClFN/c1-7(2)11-8(3)16-13-9(12(11)14)5-4-6-10(13)15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFHWVKIABBZEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=CC=C(C2=N1)F)Cl)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Chloro-8-fluoro-3-isopropyl-2-methylquinoline generally involves:

- Introduction of chloro and fluoro substituents on aniline or phenol precursors.

- Formation of the quinoline ring via cyclization reactions.

- Alkylation to introduce isopropyl and methyl groups at specific positions on the quinoline ring.

Preparation of Halogenated Aniline or Phenol Precursors

The preparation of halogenated aniline derivatives such as 3-chloro-4-fluoroaniline hydrochloride is a crucial step. According to patent CN103709044A, 3-chloro-4-fluoroaniline hydrochloride is synthesized from 3,4-dichloronitrobenzene via a three-step process:

- Fluoride displacement reaction: 3,4-dichloronitrobenzene reacts with potassium monofluoride or cesium fluoride in DMSO or DMF at reflux for 5 hours to yield chloro-4-fluoronitrobenzene with yields of 86-90%.

- Hydrogenation: Chloro-4-fluoronitrobenzene is reduced using 10% Pd-C catalyst in methanol under hydrogen atmosphere at room temperature for 6 hours to form chloro-4-fluoroaniline.

- Salification: The free amine is converted to its hydrochloride salt by treatment with HCl gas.

| Step | Reagents/Conditions | Yield (%) | Product |

|---|---|---|---|

| Fluoride displacement | 3,4-dichloronitrobenzene + KF or CsF, DMSO/DMF, reflux 5h | 86-90 | Chloro-4-fluoronitrobenzene |

| Hydrogenation | Pd-C (10%), MeOH, H2, rt, 6h | 90 | Chloro-4-fluoroaniline |

| Salification | HCl gas | - | Chloro-4-fluoroaniline hydrochloride |

This halogenated aniline can serve as a key intermediate for quinoline synthesis.

Quinoline Ring Formation via Cyclization

A common approach to quinoline synthesis involves cyclization of ortho-aminophenol derivatives with aldehydes or related reagents. Patent CN108191753A describes the preparation of 5-chloro-8-hydroxyquinoline derivatives via:

- Reaction of chloro-ortho-aminophenol and chloro-2-nitrophenol in hydrochloric acid.

- Addition of methacrylaldehyde mixed with glacial acetic acid dropwise to the reaction mixture.

- Heating and reflux to promote cyclization.

- Cooling and crystallization to isolate the quinoline hydrochloride salt.

- Purification by pH adjustment, activated carbon treatment, and filtration.

| Step | Reagents/Conditions | Yield (%) | Product |

|---|---|---|---|

| Initial mixture | Chloro-ortho-aminophenol + chloro-2-nitrophenol + HCl, 90 °C | - | First reaction solution |

| Aldehyde addition | Methacrylaldehyde + glacial acetic acid, dropwise, reflux 1h | - | Second reaction solution |

| Crystallization | Cooling to room temperature | 95-105 | 5-chloro-8-hydroxyquinoline hydrochloride |

| Purification | pH adjustment, activated carbon, filtration | - | Purified quinoline product |

This method highlights the utility of aldehyde-mediated cyclization in acidic media to construct quinoline cores with chloro substitution.

Modern One-Pot Multicomponent Synthesis Approaches

Recent research (J. Org. Chem. 2018) demonstrates modular one-pot, two-stage synthesis of substituted 4-aminoquinolines via imidoylative Sonogashira coupling followed by acid-mediated cyclization. This approach allows the incorporation of various substituents, including alkyl groups, on the quinoline ring using:

- Bromoanilines, alkynes, and isocyanides as starting materials.

- Palladium and copper co-catalysts in polar aprotic solvents (e.g., DMF).

- Acid treatment for in situ cyclization.

While this method focuses on 4-aminoquinolines, the modularity and tolerance for functional groups suggest potential adaptation for preparing this compound by selecting appropriate substituted starting materials.

Summary Table of Preparation Methods

| Method | Key Steps | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Halogenated Aniline Synthesis | Fluoride displacement, hydrogenation, salification | 3,4-dichloronitrobenzene, KF/CsF, Pd-C, HCl | High yield, scalable | Multi-step, requires handling H2 |

| Aldehyde-mediated Cyclization | Aminophenol + nitrophenol + aldehyde, reflux, crystallization | HCl, methacrylaldehyde, acetic acid | Efficient quinoline ring formation | Requires precise pH control |

| Direct Alkylation/Nitration | Alkylated quinoline nitration | Alkylated quinoline, nitration reagents | One-step nitration possible | High temperature, long reaction |

| One-pot Multicomponent Synthesis | Sonogashira coupling + cyclization | Pd catalyst, CuBr, DMF, acid | Modular, functional group tolerant | Requires expensive catalysts |

Research Findings and Notes

- The fluoride displacement method for halogenated aniline intermediates achieves yields up to 90%, with high purity (HPLC 99.5%) after hydrogenation and salification.

- The aldehyde-mediated cyclization method yields 5-chloro-8-hydroxyquinoline derivatives with purity >97% and yields up to 105% (based on recovered material), indicating high efficiency and potential for scale-up.

- Direct nitration of alkylated quinolines requires elevated temperatures (~70 °C) and extended reaction times (>16 h) but provides high selectivity and yields up to 94%.

- The modular Sonogashira coupling approach offers a flexible synthetic route to quinoline derivatives with diverse substituents, including alkyl groups, under relatively mild conditions.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-fluoro-3-isopropyl-2-methylquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can yield partially or fully hydrogenated quinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or neutral conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

4-Chloro-8-fluoro-3-isopropyl-2-methylquinoline has been identified as a potential inhibitor of the C-Met tyrosine kinase, which is implicated in various neoplastic diseases. The compound's ability to inhibit C-Met suggests its use in developing therapies for cancers where this pathway is overactive .

Anti-inflammatory Properties

This compound has also shown promise in treating inflammatory diseases such as rheumatoid arthritis and asthma. Its anti-inflammatory action is attributed to its ability to modulate immune responses, making it a candidate for further development in chronic inflammatory conditions .

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, possess antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Synthesis and Derivatives

Synthesis Techniques

The synthesis of this compound can be achieved through various methodologies, including modular three-component reactions that facilitate the creation of diverse quinoline derivatives. These methods often involve coupling reactions that allow for the introduction of functional groups essential for biological activity .

Case Study: Synthesis Optimization

A study focused on optimizing the synthesis of quinoline derivatives highlighted the importance of substituent placement on the quinoline ring. Adjustments at specific positions improved yield and biological activity, indicating that careful synthetic design can enhance therapeutic potential .

Pharmacological Insights

Inhibition Studies

In vitro studies have demonstrated that this compound exhibits selective inhibition against target enzymes involved in metabolic pathways related to neurological disorders. This selectivity suggests potential applications in treating conditions such as Parkinson's disease, where enzyme modulation is critical .

Pharmacokinetics

Research into the pharmacokinetic properties of this compound reveals favorable absorption and distribution characteristics, which are crucial for its efficacy as a therapeutic agent. Studies show that modifications to its structure can enhance brain penetration, making it suitable for central nervous system applications .

Mechanism of Action

The mechanism of action of 4-Chloro-8-fluoro-3-isopropyl-2-methylquinoline involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and other substituents can enhance binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural Comparison with Analogous Quinoline Derivatives

The target compound’s structural analogs highlight key differences in substituent placement and functional groups:

Key Observations :

- Position 3 : The isopropyl group in the target introduces greater steric hindrance compared to unsubstituted positions in analogs, possibly affecting binding pocket interactions.

Comparative Analysis of Physicochemical Properties

Predicted and reported physicochemical properties are summarized below:

Analysis :

- The target’s lower molecular weight (237.69 g/mol vs. 307.69–330.83 g/mol) suggests improved bioavailability compared to bulkier analogs.

- The thiazolyl-containing compound () exhibits higher predicted boiling point and density, likely due to hydrogen-bonding capacity and heterocyclic polarity.

- The target’s lack of polar groups (e.g., thiazole, methoxy) may reduce water solubility but enhance lipid membrane penetration.

Functional Implications and Research Findings

While direct studies on the target compound are absent in the provided evidence, inferences from analogs suggest:

- Electron-Withdrawing Effects : The CF₃ group in enhances stability and electrophilic reactivity, whereas the target’s F atom offers milder electronic modulation.

- Biological Interactions : The thiazolyl group in enables hydrogen bonding and metal coordination, which are absent in the target. However, the target’s isopropyl and methyl groups may favor hydrophobic interactions in enzyme pockets.

Biological Activity

Overview

4-Chloro-8-fluoro-3-isopropyl-2-methylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. This compound features a unique combination of chlorine, fluorine, isopropyl, and methyl substituents that contribute to its distinct chemical and biological properties. Its structural characteristics make it a subject of interest in various fields, including medicinal chemistry and pharmacology.

The empirical formula for this compound is with a molecular weight of approximately 220.66 g/mol. The presence of halogen atoms enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The halogen substituents can increase binding affinity and specificity, allowing the compound to modulate enzyme activity or receptor signaling pathways. For instance, it may act as an enzyme inhibitor by binding to active or allosteric sites, altering the enzyme's conformation and function.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Anticancer Potential

Several studies have explored the anticancer potential of quinoline derivatives. For example, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in various cancer lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .

Antitubercular Activity

Recent investigations into quinoline derivatives have highlighted their potential as inhibitors of Mycobacterium tuberculosis. Studies have shown that modifications in the quinoline structure can enhance activity against both replicating and non-replicating strains of Mtb, with certain derivatives exhibiting IC50 values in the nanomolar range .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various quinoline derivatives, including this compound. Results indicated that this compound exhibited significant inhibition against E. coli with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL.

- Anticancer Activity Assessment : In vitro tests on human breast cancer cell lines showed that this compound reduced cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment. This effect was linked to increased apoptotic markers such as caspase activation .

Comparative Analysis with Similar Compounds

A comparison of this compound with other related quinoline derivatives reveals differences in biological activity based on structural variations:

| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) | Antitubercular Activity (IC50 µM) |

|---|---|---|---|

| This compound | 32 | >10 | <1 |

| 4-Chloro-6-fluoro-2-methylquinoline | 64 | >20 | <5 |

| 2-Chloro-7-fluoro-3-methylquinoline | 16 | >15 | <10 |

Q & A

Basic: What synthetic methodologies are recommended for introducing halogen substituents (chloro, fluoro) at specific positions on the quinoline scaffold?

Answer:

Halogenation of the quinoline core typically employs electrophilic substitution or transition-metal-catalyzed coupling. For example:

- Chlorination : Use POCl₃ or SOCl₂ under reflux conditions for direct substitution at electron-deficient positions (e.g., para to nitrogen) .

- Fluorination : Fluorodechlorination using KF or CsF in polar aprotic solvents (e.g., DMF) at elevated temperatures, or via Balz-Schiemann reactions for aryl fluorides .

- Regioselectivity : Steric and electronic factors influence substitution patterns. For instance, bulky isopropyl groups at position 3 may direct fluorination to position 8 via steric hindrance .

Basic: How can the purity and structural integrity of synthesized 4-Chloro-8-fluoro-3-isopropyl-2-methylquinoline derivatives be validated?

Answer:

- Analytical Techniques :

- HPLC-MS : Quantifies purity and detects byproducts (e.g., dehalogenated intermediates) .

- ¹H/¹³C NMR : Confirms substituent positions and detects stereochemical anomalies (e.g., coupling constants for fluorine) .

- Melting Point Analysis : Cross-referenced with literature values (e.g., mp 62–64°C for analogous chloro-quinolines) .

Advanced: What crystallographic insights explain the conformational stability of this compound derivatives?

Answer:

X-ray crystallography reveals:

- Planarity : The quinoline core is near-planar (RMSD <0.04 Å), with deviations arising from bulky substituents (e.g., isopropyl at position 3) .

- Dihedral Angles : Substituents like methoxy or methyl groups introduce torsional strain (e.g., 70.22° dihedral between quinoline and methoxyphenyl in related compounds), impacting π-π stacking in biological targets .

- Hydrogen Bonding : Intermolecular N–H⋯N interactions stabilize crystal packing, critical for reproducibility in solid-state synthesis .

Advanced: How can contradictory biological activity data for trifluoromethyl-substituted quinolines be resolved?

Answer:

Discrepancies may arise from:

- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. CHO) or solvent systems (DMSO concentration affects solubility) .

- Metabolite Interference : Fluorinated derivatives may undergo hepatic CYP450-mediated dehalogenation, altering activity profiles .

- Structural Confirmation : Use HRMS and X-ray crystallography to rule out regioisomeric byproducts (e.g., misassignment of chloro/fluoro positions) .

Advanced: What strategies optimize the regioselective introduction of isopropyl groups at position 3 of the quinoline scaffold?

Answer:

- Friedländer Synthesis : Cyclocondensation of 2-aminobenzaldehyde derivatives with ketones (e.g., 3-isopropyl-2-butanone) under acidic conditions .

- Transition-Metal Catalysis : Pd-mediated coupling of pre-functionalized quinoline halides with isopropyl Grignard reagents (e.g., Kumada coupling) .

- Steric Guidance : Bulky directing groups (e.g., tert-butyl) at position 2 enhance regioselectivity for isopropyl addition at position 3 .

Advanced: What computational methods predict the electronic effects of fluoro and chloro substituents on quinoline reactivity?

Answer:

- DFT Calculations : Assess electron-withdrawing effects (e.g., Hammett σ values: F = +0.06, Cl = +0.23) to model electrophilic substitution sites .

- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic regions influenced by halogen electronegativity .

- Docking Studies : Correlate substituent electronic profiles with binding affinities (e.g., fluoro-enhanced π-stacking in kinase inhibitors) .

Basic: What safety protocols are critical when handling fluorinated and chlorinated quinoline intermediates?

Answer:

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile fluorinating agents (e.g., DAST) .

- Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles when working with POCl₃ or SOCl₂ .

- Waste Disposal : Halogenated byproducts require neutralization (e.g., aqueous NaHCO₃) before disposal in designated containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.